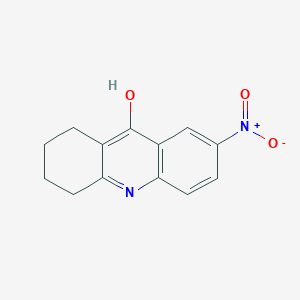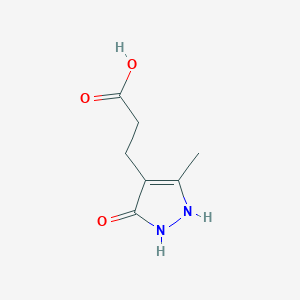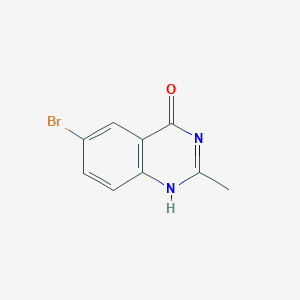
7-nitro-1,2,3,4-tetrahydroacridin-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “7-nitro-1,2,3,4-tetrahydroacridin-9-ol” is a chemical substance cataloged in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 7-nitro-1,2,3,4-tetrahydroacridin-9-ol involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment should be used. The synthetic routes may involve multiple steps, including the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The production methods may include batch or continuous flow processes, depending on the specific requirements of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-nitro-1,2,3,4-tetrahydroacridin-9-ol can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to more complex molecules with multiple functional groups.
Wissenschaftliche Forschungsanwendungen
7-nitro-1,2,3,4-tetrahydroacridin-9-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be used in studies related to enzyme activity, protein interactions, and cellular processes.
Medicine: this compound could be investigated for its potential therapeutic effects or as a diagnostic tool.
Industry: It may be utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-nitro-1,2,3,4-tetrahydroacridin-9-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-nitro-1,2,3,4-tetrahydroacridin-9-ol can be identified based on their chemical structure and properties. These compounds may include other small molecules with similar functional groups or overall molecular architecture.
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties. This uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with those of similar compounds. The distinct features of this compound make it valuable for specific applications in research and industry.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study
Eigenschaften
IUPAC Name |
7-nitro-1,2,3,4-tetrahydroacridin-9-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h5-7H,1-4H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOULSGQSNUDFEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-dihydropyrazolo[3,4-b]indole-1-carboxylic acid](/img/structure/B7784964.png)


![3,5-DICHLORO-N-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE](/img/structure/B7784983.png)
![1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone](/img/structure/B7785007.png)
![2-hydroxy-9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile](/img/structure/B7785012.png)
![2-(pyridin-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B7785013.png)


![3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7785025.png)




